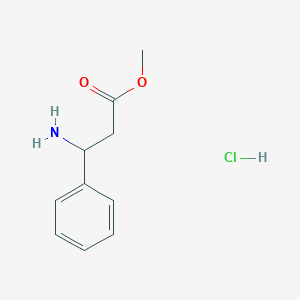
3-Amino-5-(trifluoromethyl)pyridin-2-ol
Vue d'ensemble
Description
“3-Amino-5-(trifluoromethyl)pyridin-2-ol” is a chemical compound with the molecular formula C6H5F3N2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are in great demand as synthons for pharmaceutical products .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “this compound”, has been a topic of interest in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with an amino group at the 3rd position and a trifluoromethyl group at the 5th position . The presence of these functional groups contributes to the unique physicochemical properties of the compound .
Chemical Reactions Analysis
Pyridine derivatives, including “this compound”, can undergo various chemical reactions. For instance, whole cells of Burkholderia sp. MAK1 have been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 178.11 g/mol . The compound has a trifluoromethyl group, which contributes to its unique physicochemical properties .
Applications De Recherche Scientifique
Synthesis Methods
- Domino Process for Pyridine Synthesis : A novel method for synthesizing 3-H, 3-F, and 3-trifluoromethyl pyridines, including 3-Amino-5-(trifluoromethyl)pyridin-2-ol, has been developed. This method utilizes a C-F bond breaking of the anionically activated fluoroalkyl group, providing high yields under metal-free conditions (Chen et al., 2010).
- Synthesis of Trifluoromethyl-Substituted Aminopyrroles : An innovative approach using 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block enables the preparation of trifluoromethyl-substituted aminopyrroles. This is based on a 2H-azirine ring expansion strategy, highlighting the versatility of trifluoromethyl pyridines in complex molecule synthesis (Khlebnikov et al., 2018).
Biological and Chemical Applications
- Anticancer Activity : Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, closely related to this compound, have been synthesized and showed promising bioactivity against various cancer cell lines. This research underscores the potential of such compounds in developing anticancer agents (Chavva et al., 2013).
- Enzymatic Oxyfunctionalization : The use of enzymes or whole cells for the preparation of hydroxylated pyridines, like this compound, offers an eco-friendly and efficient method for producing such compounds. Burkholderia sp. MAK1 has shown significant ability to convert various pyridine derivatives into their 5-hydroxy counterparts, emphasizing the role of biocatalysis in the chemical industry (Stankevičiūtė et al., 2016).
Industrial and Environmental Concerns
- Toxicity Profile : A case study highlighted the toxic effects of a closely related compound, 5-amino-2-(trifluoromethyl)pyridine, which can be absorbed through the respiratory tract, causing serious health issues. This underlines the need for caution in the industrial handling of such compounds (Tao et al., 2022).
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that this compound is a commonly used reagent in organic synthesis , which suggests that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As a fluoro-substituted reagent, it can participate in various chemical reactions such as alkylation and chlorination . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety may contribute to its biological activities .
Biochemical Pathways
Given its use in organic synthesis , it’s likely that this compound could influence a variety of biochemical pathways depending on the context of its use.
Result of Action
Its effects would likely depend on the specific context of its use, given its role as a reagent in organic synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-5-(trifluoromethyl)pyridin-2-ol. For instance, the reaction process involving this compound needs to pay attention to temperature and pH control .
Propriétés
IUPAC Name |
3-amino-5-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJVAYOQXPDMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368036 | |
| Record name | 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90778-25-9 | |
| Record name | 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5-(trifluoromethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)

![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)

![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)



![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)


![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)

